molecular formula C22H21NO3S2 B2472130 tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate CAS No. 2138805-83-9

tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate

Cat. No. B2472130
CAS RN: 2138805-83-9
M. Wt: 411.53
InChI Key: MREUWJSHZQQTBG-VAWYXSNFSA-N
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Description

“tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate” is a chemical compound with the CAS Number: 2138805-83-9 . It has a molecular weight of 411.55 . This compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl (E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate" . The InChI code is "1S/C22H21NO3S2/c1-22(2,3)26-21(25)19-17(15-8-5-4-6-9-15)14-28-20(19)23-18(24)12-11-16-10-7-13-27-16/h4-14H,1-3H3,(H,23,24)/b12-11+" .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 411.55 .

Scientific Research Applications

1. Rhodium-Catalyzed Enantioselective Additions

Tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, a compound closely related to tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate, is used in Rhodium-catalyzed enantioselective additions. This reaction is crucial for producing specific chiral molecules, often used in pharmaceuticals and fine chemicals (Storgaard & Ellman, 2009).

2. Immunomodulatory Activities

Compounds structurally similar to tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate have been studied for their immunosuppressive activities. They exhibit significant activity towards proliferating T-lymphocytes, suggesting potential applications in immunotherapy and the treatment of autoimmune diseases (Axton et al., 1992).

3. Synthesis of Protected Peptides

This compound is also used in the synthesis of tert-butyl-protected peptides. The synthesis technique involving tert-butyl-protected compounds is crucial for preparing sensitive peptides in biochemistry and molecular biology research (Isidro-Llobet et al., 2008).

4. Development of Polyradicals and Polymers

Research shows that tert-butyl derivatives can be used to develop conjugated polyradicals with high spin concentration. These materials have potential applications in electronics and materials science due to their unique conductive and magnetic properties (Miyasaka et al., 2001).

5. Antinociceptive Applications

Derivatives of tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate have been studied for their antinociceptive activity. This suggests potential uses in pain management and the development of novel analgesics (Shipilovskikh et al., 2020).

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that research into compounds like “tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate” will continue to be a significant area of focus in the future.

properties

IUPAC Name

tert-butyl 4-phenyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S2/c1-22(2,3)26-21(25)19-17(15-8-5-4-6-9-15)14-28-20(19)23-18(24)12-11-16-10-7-13-27-16/h4-14H,1-3H3,(H,23,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREUWJSHZQQTBG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate

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